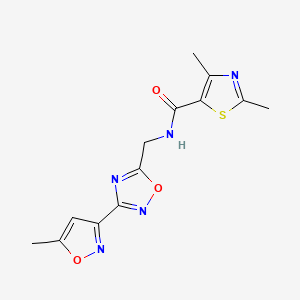

2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c1-6-4-9(17-20-6)12-16-10(21-18-12)5-14-13(19)11-7(2)15-8(3)22-11/h4H,5H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDDPDYKFXFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide , with CAS number 2034538-35-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 319.34 g/mol . The compound features a thiazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₅O₃S |

| Molecular Weight | 319.34 g/mol |

| CAS Number | 2034538-35-5 |

| Solubility | Soluble |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and thiazoles exhibit significant antimicrobial properties. Studies have shown that compounds containing these heterocycles can act against various bacterial strains.

-

Antibacterial Activity :

- Compounds with oxadiazole and thiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.045 µg/mL to 0.25 µg/mL against Mycobacterium tuberculosis strains .

- Antifungal Activity :

Anticancer Activity

Compounds containing oxadiazole and thiazole rings have been explored for their anticancer properties:

- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction in various cancer cell lines .

- Case Study : A recent study highlighted a derivative showing promising results in vitro against human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by the structural features of its components:

- Oxadiazole Moiety : Known for enhancing antimicrobial and anticancer activity due to its electron-withdrawing properties.

- Thiazole Ring : Contributes to the overall stability and bioavailability of the compound.

Scientific Research Applications

Scientific Applications of 2,4-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide

This compound (CAS No. 2034538-35-5) is a synthetic organic molecule that has potential biological activities. This compound is characterized by a thiazole ring and an oxadiazole moiety, structural features known to contribute to diverse biological activities.

Antimicrobial Activity

Oxadiazoles and thiazoles have demonstrated significant antimicrobial properties. Compounds containing these heterocycles can act against various bacterial strains.

Antibacterial Activity :

- Oxadiazole and thiazole structures have demonstrated activity against Gram-positive and Gram-negative bacteria.

- Related studies reported minimum inhibitory concentration (MIC) values ranging from 0.045 µg/mL to 0.25 µg/mL against Mycobacterium tuberculosis strains.

Antifungal Activity : Studies have also explored the antifungal potential of similar compounds.

Anticancer Activity

Oxadiazole and thiazole rings have been explored for their anticancer properties. Proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction in various cancer cell lines. A recent study highlighted a derivative showing promising results in vitro against human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations.

Structure-Activity Relationship (SAR)

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, enabling comparisons based on heterocyclic composition and bioactivity:

Table 1: Key Structural and Molecular Features

Key Observations :

Pharmacological Activity Comparisons

Table 2: In Vitro Anticancer Activity (HepG-2 Cell Line)

| Compound (Reference) | IC₅₀ (μg/mL) | Structural Features |

|---|---|---|

| 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) | 1.61 ± 1.92 | Thiazole, phenyl, carbohydrazide |

| 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chloride (7b) | 1.98 ± 1.22 | Thiazole, hydrazonoyl chloride |

| Hypothesized Activity of Target Compound | Not reported | Oxadiazole, isoxazole, thiazole |

Analysis :

- While direct activity data for the target compound is unavailable, its structural complexity (e.g., oxadiazole and isoxazole motifs) may enhance cytotoxicity compared to simpler thiazole derivatives. The oxadiazole ring, known for hydrogen-bonding capabilities, could improve binding to cellular targets such as DNA topoisomerases or kinases .

- The carboxamide linker in the target compound may mimic peptide bonds, facilitating interactions with proteases or receptors, as observed in related carboxamide derivatives .

Comparison with Analogues :

- highlights the use of hydrazonoyl chlorides for constructing thiadiazole and thiazole derivatives, a method adaptable to the target compound’s synthesis.

- The compound in employs a similar strategy, utilizing a thiophene-substituted oxadiazole, suggesting scalability for the target molecule’s synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Condensation of 5-methylisoxazole derivatives with thiazole and oxadiazole precursors under reflux in solvents like dimethylformamide (DMF) or acetonitrile .

- Ultrasound-assisted coupling for improved reaction rates (e.g., 30–50% higher yields compared to traditional methods) .

- Critical parameters include pH (6–8), temperature (60–80°C), and catalyst use (e.g., triethylamine for cyclization) .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Condensation | 65–70 | DMF, 72h, 70°C | |

| Ultrasound | 85–90 | 40 kHz, 50°C, 2h |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm regiochemistry of the oxadiazole-thiazole linkage and methyl/isoxazolyl substituents .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (expected m/z ~388.4) .

- FT-IR : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

Q. How does the compound’s structure influence its solubility and stability?

- Methodological Answer :

- Solubility : Low aqueous solubility due to hydrophobic thiazole and oxadiazole rings; use DMSO or DMF for in vitro assays .

- Stability : Degrades at >100°C; store at –20°C under inert gas to prevent oxidation of the isoxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Structural Comparison : Use SAR tables to correlate substituent effects (e.g., methyl vs. phenyl groups on oxadiazole) with activity .

- Assay Validation : Test under standardized conditions (e.g., ATP-binding assays for kinase inhibition) to minimize variability .

- Data Table :

| Analog | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| A | 5-Methylisoxazolyl | 0.12 | |

| B | 3-Phenyloxadiazole | 2.5 |

Q. What strategies optimize regioselectivity in oxadiazole-thiazole coupling reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites on the thiazole ring (e.g., Boc-protected amines) .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling to favor C5-oxadiazole linkage .

- Kinetic Control : Short reaction times (<1h) at 0°C to prevent isomerization .

Q. How can computational modeling predict binding modes with target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets) .

- MD Simulations : 100-ns trajectories to assess stability of the carboxamide-protein hydrogen bonds .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

- Root Cause : Variability in cell permeability due to the compound’s logP (~3.5), which affects uptake in lipid-rich membranes .

- Resolution : Normalize data using a reference compound (e.g., doxorubicin) and measure intracellular concentrations via LC-MS .

Q. How to address low yields in oxadiazole ring closure?

- Solution :

- Replace conventional dehydrating agents (PCl₅) with polymer-supported reagents (e.g., PS-DCC) for easier purification .

- Add molecular sieves to remove water and shift equilibrium toward ring closure .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.